molecular formula C20H17FN2O3 B14967372 4-({3-[5-(4-Fluorophenyl)furan-2-yl]propanoyl}amino)benzamide

4-({3-[5-(4-Fluorophenyl)furan-2-yl]propanoyl}amino)benzamide

Cat. No.: B14967372
M. Wt: 352.4 g/mol
InChI Key: STPSKPUFCOQJBB-UHFFFAOYSA-N
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Description

4-({3-[5-(4-Fluorophenyl)furan-2-yl]propanoyl}amino)benzamide is a complex organic compound that features a furan ring, a fluorophenyl group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({3-[5-(4-Fluorophenyl)furan-2-yl]propanoyl}amino)benzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the fluorophenyl group: This step often involves a Friedel-Crafts acylation reaction using a fluorobenzene derivative.

    Coupling with benzamide: The final step involves coupling the furan-fluorophenyl intermediate with benzamide using coupling reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

4-({3-[5-(4-Fluorophenyl)furan-2-yl]propanoyl}amino)benzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Alcohols and reduced amides.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

4-({3-[5-(4-Fluorophenyl)furan-2-yl]propanoyl}amino)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Used in the development of new materials and as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 4-({3-[5-(4-Fluorophenyl)furan-2-yl]propanoyl}amino)benzamide involves its interaction with specific molecular targets. The fluorophenyl group can enhance binding affinity to certain receptors, while the furan ring can participate in hydrogen bonding and other interactions. The benzamide moiety may contribute to the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 4-({3-[5-(4-Chlorophenyl)furan-2-yl]propanoyl}amino)benzamide
  • 4-({3-[5-(4-Methylphenyl)furan-2-yl]propanoyl}amino)benzamide
  • 4-({3-[5-(4-Methoxyphenyl)furan-2-yl]propanoyl}amino)benzamide

Uniqueness

4-({3-[5-(4-Fluorophenyl)furan-2-yl]propanoyl}amino)benzamide is unique due to the presence of the fluorophenyl group, which can significantly alter its chemical and biological properties compared to its analogs. The fluorine atom can enhance metabolic stability, increase lipophilicity, and improve binding affinity to certain biological targets.

Properties

Molecular Formula

C20H17FN2O3

Molecular Weight

352.4 g/mol

IUPAC Name

4-[3-[5-(4-fluorophenyl)furan-2-yl]propanoylamino]benzamide

InChI

InChI=1S/C20H17FN2O3/c21-15-5-1-13(2-6-15)18-11-9-17(26-18)10-12-19(24)23-16-7-3-14(4-8-16)20(22)25/h1-9,11H,10,12H2,(H2,22,25)(H,23,24)

InChI Key

STPSKPUFCOQJBB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(O2)CCC(=O)NC3=CC=C(C=C3)C(=O)N)F

Origin of Product

United States

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